molecular formula C26H30N2O3 B5122514 N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide

N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5122514
M. Wt: 418.5 g/mol
InChI Key: HUTHJAIUFWYJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, also known as AEB071, is a synthetic small molecule that belongs to the class of protein kinase C (PKC) inhibitors. It was first developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide works by inhibiting the activity of PKC, a family of serine/threonine kinases that play a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC activity, N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide can modulate various signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide has been shown to have various biochemical and physiological effects, including inhibition of T cell activation, suppression of cytokine production, and modulation of the immune response. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide is its specificity for PKC inhibition, which allows for targeted modulation of specific signaling pathways. However, one of the limitations of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its therapeutic potential in various disease models. Additionally, there is a need for further studies on the safety and toxicity of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 1-adamantylamine with 4-methoxybenzoyl chloride to form the intermediate 1-(1-adamantyl)-4-methoxybenzamide. This intermediate is then reacted with 2-(2-oxo-2-phenylethyl)benzoic acid to form the final product, N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide.

Scientific Research Applications

N-{1-(1-adamantyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, cancer, and neurological disorders. It has been shown to have anti-inflammatory, immunosuppressive, and anti-tumor properties.

properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4-methoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O3/c1-31-22-9-7-21(8-10-22)27-25(30)23(28-24(29)20-5-3-2-4-6-20)26-14-17-11-18(15-26)13-19(12-17)16-26/h2-10,17-19,23H,11-16H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTHJAIUFWYJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Adamantan-1-YL)-N-(4-methoxyphenyl)-2-(phenylformamido)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.